N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride
CAS No.:
Cat. No.: VC16428312
Molecular Formula: C11H12ClF3N2O
Molecular Weight: 280.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClF3N2O |
|---|---|
| Molecular Weight | 280.67 g/mol |
| IUPAC Name | N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)8-2-1-3-9(4-8)16-10(17)7-5-15-6-7;/h1-4,7,15H,5-6H2,(H,16,17);1H |
| Standard InChI Key | CTZKOQDBPHRHCL-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)C(=O)NC2=CC=CC(=C2)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₁H₁₂ClF₃N₂O, with a molecular weight of 294.67 g/mol. Its IUPAC name derives from the azetidine-3-carboxamide core substituted at the nitrogen atom with a 3-(trifluoromethyl)phenyl group, neutralized as a hydrochloride salt.
Table 1: Structural Descriptors
| Property | Value/Description |
|---|---|
| Core structure | Azetidine (4-membered nitrogen heterocycle) |
| Substituents | 3-(Trifluoromethyl)phenyl, carboxamide |
| Salt form | Hydrochloride |
| Chiral centers | 1 (C3 of azetidine) |
The trifluoromethyl group (-CF₃) confers electron-withdrawing characteristics, influencing electronic distribution and intermolecular interactions .
Synthesis and Industrial Preparation
Synthetic Pathways
Patent EP0131435B1 outlines generalized methods for synthesizing 3-phenoxyazetidine carboxamides, adaptable to this compound’s preparation:
Key Steps:
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Azetidine Ring Formation: Cyclization of γ-amino alcohols or alkylation of azetidine precursors.
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Carboxamide Introduction: Coupling azetidine-3-carboxylic acid derivatives with 3-(trifluoromethyl)aniline via carbodiimide-mediated reactions.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Azetidine cyclization | H₂SO₄, 80°C, 12h | 65–70 |
| Carboxamide coupling | EDC/HOBt, DMF, rt, 24h | 75–80 |
| Salt formation | HCl (gaseous), diethyl ether, 0°C | >95 |
Industrial-scale production employs continuous-flow reactors to optimize cyclization and minimize ring-opening side reactions .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: ~50 mg/mL (hydrochloride salt vs. <5 mg/mL for free base).
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Thermal stability: Decomposition onset at 210°C (DSC).
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Hygroscopicity: Moderate; requires desiccant storage.
Table 3: Spectroscopic Data (Predicted)
| Technique | Key Signals |
|---|---|
| ¹H NMR (D₂O) | δ 3.85 (m, azetidine CH₂), 7.65 (m, aryl H) |
| ¹³C NMR | δ 121.5 (q, J=271 Hz, CF₃) |
| IR | 1675 cm⁻¹ (amide C=O), 1130 cm⁻¹ (C-F) |
| Parameter | Prediction |
|---|---|
| LogP | 2.1 (Moderate lipophilicity) |
| CYP3A4 inhibition | Low likelihood |
| Plasma protein binding | 89% |
Research Applications
Medicinal Chemistry
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Lead optimization: The azetidine scaffold’s rigidity aids in conformational restriction of drug candidates.
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Fluorine-19 MRI probes: The CF₃ group enables non-invasive imaging in preclinical studies.
Agricultural Chemistry
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Herbicide intermediates: Trifluoromethyl aromatics disrupt plant amino acid biosynthesis.
| Hazard | Precautionary Measures |
|---|---|
| Skin irritation | Wear nitrile gloves, lab coat |
| Respiratory sensitizer | Use fume hood |
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